molecular formula C7H4Cl4 B167033 4-Chlorobenzotrichloride CAS No. 5216-25-1

4-Chlorobenzotrichloride

Cat. No. B167033
CAS RN: 5216-25-1
M. Wt: 229.9 g/mol
InChI Key: LVZPKYYPPLUECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzotrichloride is a clear colorless liquid . It is a simple aromatic halogenated organic compound and is very unreactive . It is a useful reactant in organic synthesis .


Synthesis Analysis

4-Chlorobenzotrichloride can be prepared by the chlorination of p-xylene in the vapor phase at a temperature above about 200° C. in the presence of an activated carbon catalyst and water . An approximately 75 percent calculated yield was obtained at 250° C. using a wide-pore activated carbon catalyst .


Molecular Structure Analysis

The linear formula of 4-Chlorobenzotrichloride is ClC6H4CCl3 . Its molecular weight is 229.92 .


Chemical Reactions Analysis

As a simple aromatic halogenated organic compound, 4-Chlorobenzotrichloride is very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .


Physical And Chemical Properties Analysis

4-Chlorobenzotrichloride has a refractive index of n20/D 1.572 (lit.) . Its boiling point is 245 °C (lit.) , and its density is 1.495 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Catalytic Decomposition in Water Treatment : 4-Chlorophenol, a derivative of 4-Chlorobenzotrichloride, has been studied for its decomposition in water treatment processes. The research found that activated carbons modified with chemical treatments can significantly suppress the decomposition of hydrogen peroxide and enhance the degradation efficiency of 4-chlorophenol, suggesting potential applications in wastewater treatment and environmental remediation (Huang, Lu, Chen, & Lee, 2003).

  • Hydrodechlorination Catalysts : Studies have also focused on the development of efficient catalysts for the hydrodechlorination of 4-chlorophenol. For instance, a study on Ni-Fe bimetal prepared by ball milling demonstrated high dechlorination activity, indicating its potential use in treating chlorinated organic pollutants (Xu, Deng, Xu, Zhang, Wu, Wang, Huang, & Yu, 2012).

  • Nanoparticle-Based Dechlorination : The use of Pd/Fe nanoparticles has shown promising results in dechlorinating chlorophenols, including 4-chlorophenol. These nanoparticles outperformed other bimetallic systems in reaction rates and efficiency, highlighting their potential for environmental clean-up applications (Zhou, Li, & Lim, 2010).

  • Degradation in Plasma Reactors : The gas–liquid gliding arc discharge plasma process has been utilized for the degradation of 4-chlorophenol. This method demonstrated high efficiency in reducing chemical oxygen demand and identified several degradation intermediates, suggesting its applicability in advanced oxidation processes (Du, Yan, & Cheron, 2007).

  • Electron Beam Irradiation for Degradation : Electron beam irradiation has been successfully applied for the degradation of 4-chlorophenol in aqueous solutions, demonstrating its potential as a treatment method for contaminated water resources (Adeleke, Zhou, Zu, & Gracien, 2005).

  • Bioelectrochemical Systems for Dechlorination : The application of bioelectrochemical systems (BESs) for the cathodic dechlorination of aromatic chlorides, such as 4-chlorophenol, has been explored. BESs, powered by microbial oxidation, have shown significant efficiency in dechlorination, offering a sustainable approach for wastewater treatment (Wen, Yang, Wang, Chen, Cong, & Qu, 2013).

Safety And Hazards

4-Chlorobenzotrichloride is harmful in contact with skin and may cause severe skin burns and eye damage . It may cause respiratory irritation . It is suspected to be carcinogenic and may damage fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 4-Chlorobenzotrichloride are not mentioned in the search results, the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to focus on the ability improvement of synthesis and application enhancement of synthesis .

properties

IUPAC Name

1-chloro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZPKYYPPLUECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027593
Record name 4-Chlorobenzotrichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid., Colorless to yellow liquid; [MSDSonline]
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chlorobenzotrichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

473 °F at 760 mmHg (NTP, 1992)
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.03 [mmHg]
Record name 4-Chlorobenzotrichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chlorobenzotrichloride

CAS RN

5216-25-1
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chlorobenzotrichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5216-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trichloro-4-chlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005216251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobenzotrichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,4-tetrachlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRICHLOROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UP9GJU33S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-Chlorotoluene (1.17 g, 0.0092 mole) and dichlorine monoxide (2.40 g, 0.028 mole) in carbon tetrachloride (35 ml) were mixed and stored in a stoppered bottle at room temperature for 5 days. The initial reaction ws exothermic. The product was dried (MgSO4) and the solvent removed on a rotary evaporator to give 4-chlorotrichloromethylbenzene as a pale yellow oil (2.00 g, purity by HPLC 88.78%; yield 83.9%), containing a small amount of dichlorotrichloromethylbenzene.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzotrichloride
Reactant of Route 2
4-Chlorobenzotrichloride
Reactant of Route 3
4-Chlorobenzotrichloride
Reactant of Route 4
4-Chlorobenzotrichloride
Reactant of Route 5
4-Chlorobenzotrichloride
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzotrichloride

Citations

For This Compound
59
Citations
GB Quistad, KM Mulholland, G Skiles… - Journal of Agricultural …, 1985 - ACS Publications
Special analytical methodology was developed for purification of 4-chloro [uC] benzotrichloride, which is both volatile and hydrolytically unstable at milligram mass levels. When rats …
Number of citations: 2 pubs.acs.org
LSC Hence - J. Agric. Food Chem - academia.edu
… RESULTS AND DISCUSSION The purification of 4-chlorobenzotrichloride (1, 4chloroBTC) offered several technical challenges. First of all, it is extremely reactive with water (total …
Number of citations: 0 www.academia.edu
K Fukuda, S Matsushita, K Takemoto - the US Environmental …, 1980 - hero.epa.gov
… Benzotrichloride, benzoyl chloride and 4- chlorobenzotrichloride were evaluated for chronic toxicity/carcinogenicity. Four Japanese reports and their English translations are presented. …
Number of citations: 0 hero.epa.gov
RG Pews, RA Davis - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
Pyrolysis of 4-chlorophenyl trichloroacetate (I) at 500 C yields 4-chlorobenzotrichloride (II) and some 1,4-dichlorobenzene (III) as by-product; the corresponding trifluoroacetate is …
Number of citations: 4 pubs.rsc.org
M MISHIMA - ir.lib.shimane-u.ac.jp
… 4-chlorobenzotrichloride (7 = 0.072 for Cl at the 4-position and = 0.04 for Cl of the CCl3 group) 9 . It has been suggested that in 4- chlorobenzotrichloride … ", and 4-chlorobenzotrichloride, …
Number of citations: 0 ir.lib.shimane-u.ac.jp
MS NEWMAN, AG Pinkus - The Journal of Organic Chemistry, 1954 - ACS Publications
In view of the interestingresults obtained in the condensation of benzotrichloride with p-cresol in the presence of aluminum chloride (1, 2) the behavior of commercially available …
Number of citations: 11 pubs.acs.org
A Missio, M Badine - … Processes and Cases Studies of Aromatic …, 2023 - Wiley Online Library
… of 4-chlorobenzal chloride (Compound 2), and the third stage concludes the photochlorination process with the addition of the last chlorine atom to yield 4-chlorobenzotrichloride (…
Number of citations: 0 onlinelibrary.wiley.com
LI Belen'kii, GP Gromova, AV Kolotaev, SI Luiksaar - Arkivoc, 2001 - arkat-usa.org
… In this work, 2-acetylthiophene (1) is shown to react with 4-chlorobenzotrichloride at 70–85 ºC giving 2-acetyl-4-(4-chlorobenzoyl)thiophene (2b) in 39% yield. With 3-bromo…
Number of citations: 3 www.arkat-usa.org
H Chen, B Barna, T Rogers, D Shonnard - Clean Products and Processes, 2001 - Springer
Solvents are used in many applications in chemical manufacturing. An ideal solvent exhibits superior solubility, economic, and environmental impact characteristics. There are many …
Number of citations: 24 idp.springer.com
S Lucken-Ardjomande, A Lucken - Journal of Magnetic Resonance (1969), 1978 - Elsevier
… For example, for two librational modes perpendicular to the aromatic C-Cl bond in 4chlorobenzotrichloride, the effect on the resonance frequency of the chlorine nucleus of this bond is …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.